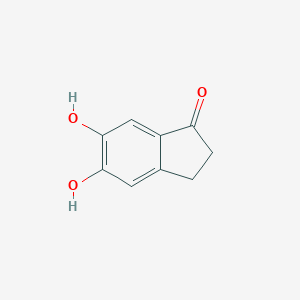

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

概要

説明

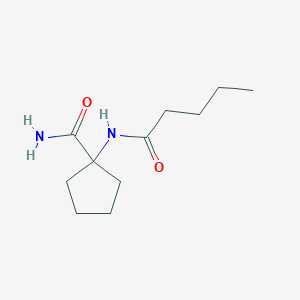

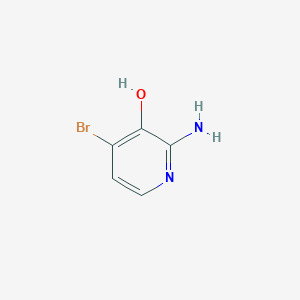

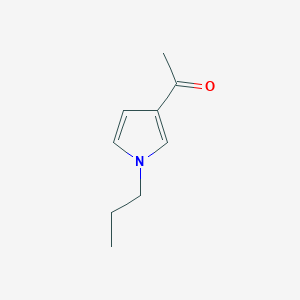

“5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O3 . It is a derivative of 1H-Inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring .

Synthesis Analysis

The synthesis of this compound involves the demethylation of the commercially available starting material, 5,6-dimethoxyindanone, with an excess of BBr3 in CH2Cl2 . The reaction is carried out at -78℃ for 4 hours .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is QNXSIUBBGPHDDE-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been involved in Michael addition reactions . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 . It is very soluble, with a solubility of 2.45 mg/ml or 0.0149 mol/l . The compound has a high GI absorption and is BBB permeant .科学的研究の応用

Catalytic Applications

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives have been synthesized through a decarbonylative cycloaddition involving 1H-indene-1,2,3-trione and norbornene. This process is facilitated by rhodium (I) catalysis, leading to direct carbon–carbon bond cleavage. This highlights the compound's potential in catalytic synthesis and its role in facilitating complex chemical reactions (Hu et al., 2022).

Crystallographic Properties

The crystallographic analysis of certain derivatives of this compound demonstrates intriguing structural features. For instance, the molecule tends to form chains via intermolecular hydrogen bonds, displaying specific geometric configurations and interactions, such as C—H⋯O hydrogen bonds and C—H⋯π interactions. These properties could be pivotal for understanding the material characteristics and designing novel molecular structures (Ali et al., 2010).

Antioxidant and Antihyperglycemic Activities

Derivatives of this compound have been synthesized and evaluated for their medicinal properties. Some derivatives demonstrated promising antioxidant activities, evidenced by their DPPH radical scavenging activity and ferrous ion chelating ability. Additionally, certain compounds showed significant antihyperglycemic activity, indicating their potential therapeutic application in managing glucose levels (Kenchappa et al., 2017).

Pharmacophore Design

The compound and its derivatives have been studied for their affinity at dopamine D1 and D2 receptors, showcasing their potential in the design of pharmacophores for neurological applications. Preliminary behavioral studies indicated central D1 agonist activity, suggesting the compound's relevance in developing treatments for neurological disorders (Claudi et al., 1996).

Structural and Hirshfeld Surface Analysis

Structural and Hirshfeld surface analyses of certain derivatives have been conducted, revealing the planarity of the molecule's ring system and specific intermolecular interactions. These findings contribute to a deeper understanding of the compound's molecular properties, which is crucial for its application in material science and pharmaceuticals (Baddeley et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. The safety data sheet indicates a warning signal word . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

Future research could focus on exploring the bioactive properties of this compound, given that 1-indanone derivatives have shown a great profile of pharmacological properties . Further studies could also investigate the compound’s potential applications in therapy for diseases like Alzheimer’s and cancer .

特性

IUPAC Name |

5,6-dihydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDAUVLSCBKCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469097 | |

| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124702-80-3 | |

| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)